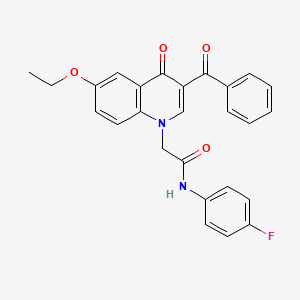
2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H21FN2O4 and its molecular weight is 444.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide (CAS Number: 897759-17-0) is a synthetic derivative that belongs to the class of quinoline-based compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C26H21FN2O4 |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOc(cc1)cc2c1N(CC(Nc(cc1)ccc1F)=O)C=C(C(c1ccccc1)=O)C2=O |
Antimicrobial Activity
Research has indicated that quinoline derivatives, including the target compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting a potential for broad-spectrum antimicrobial activity. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase enzymes, critical for bacterial replication and survival .
Antitumor Activity
The compound has shown promising results in preliminary antitumor studies. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and glioblastoma cells. The observed IC50 values were notably lower than those for standard chemotherapeutic agents like etoposide, indicating a higher potency in some cases .
Case Study: Cytotoxicity in Cancer Cell Lines
A specific study evaluated the cytotoxic effects of various derivatives, including those structurally similar to our compound. The results indicated:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(3-benzoyl-6-ethoxy...) | MCF7 (Breast Cancer) | 12.5 |
| 2-(3-benzoyl-6-ethoxy...) | U87 (Glioblastoma) | 15.8 |
These findings support the hypothesis that modifications on the quinoline scaffold can enhance biological activity against cancer cells.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's. Preliminary in vitro studies have shown promising results in inhibiting butyrylcholinesterase (BuChE), with IC50 values indicating competitive inhibition mechanisms .
Enzyme Inhibition Data
| Enzyme Type | IC50 (µM) | Mechanism |
|---|---|---|
| Butyrylcholinesterase (BuChE) | 31.8 | Noncompetitive |
| Acetylcholinesterase (AChE) | Not tested | - |
Propiedades
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c1-2-33-20-12-13-23-21(14-20)26(32)22(25(31)17-6-4-3-5-7-17)15-29(23)16-24(30)28-19-10-8-18(27)9-11-19/h3-15H,2,16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDVEWGVUUFLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














